ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride
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Overview
Description
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrimidine ring can be introduced through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and the use of molecular iodine as a catalyst have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of functionalized azetidine and pyrimidine compounds .
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar structural features.
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride: Another compound with an azetidine ring and similar biological activities.
3-Pyrrole-substituted 2-azetidinones: Compounds with similar synthetic routes and applications.
Uniqueness
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is unique due to its combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in medicinal chemistry and drug development .
Properties
CAS No. |
2624138-84-5 |
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Molecular Formula |
C11H17Cl2N3O2 |
Molecular Weight |
294.2 |
Purity |
94 |
Origin of Product |
United States |
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